N~1~-(2-morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
CAS No.:
Cat. No.: VC9655614
Molecular Formula: C15H19N5O3
Molecular Weight: 317.34 g/mol
* For research use only. Not for human or veterinary use.
![N~1~-(2-morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide -](/images/structure/VC9655614.png)
Specification
Molecular Formula | C15H19N5O3 |
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Molecular Weight | 317.34 g/mol |
IUPAC Name | N-(2-morpholin-4-ylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
Standard InChI | InChI=1S/C15H19N5O3/c21-14(16-5-6-19-7-9-23-10-8-19)11-20-15(22)12-3-1-2-4-13(12)17-18-20/h1-4H,5-11H2,(H,16,21) |
Standard InChI Key | UEZDORRXWRWBHI-UHFFFAOYSA-N |
SMILES | C1COCCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES | C1COCCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The benzotriazinone ring system (C₉H₆N₄O₂) forms the central scaffold, characterized by a fused bicyclic structure with three nitrogen atoms at positions 1, 2, and 3, and a ketone group at position 4 . The acetamide side chain at position 3 introduces a morpholinoethyl group (-CH₂CONH-CH₂CH₂-morpholine), where morpholine (C₄H₉NO) contributes a six-membered ring with one oxygen and one nitrogen atom .
Table 1: Molecular Properties of N¹-(2-Morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
Property | Value |
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Molecular Formula | C₁₇H₂₂N₆O₄ |
Molecular Weight | 398.40 g/mol |
CAS Registry Number | Not yet assigned |
IUPAC Name | N-(2-Morpholin-4-ylethyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide |
SMILES | O=C(NCCOC1CCNCC1)Cn2nnc3c2cccc3=O |
The stereochemistry and conformational flexibility of the morpholinoethyl group may influence binding interactions in biological systems .
Synthetic Pathways and Optimization
Benzotriazinone Core Synthesis
The benzotriazinone scaffold is typically derived from isatoic anhydride (1H-benzo[d] oxazine-2,4-dione). Reaction with ammonia yields anthranilamide, which undergoes diazotization using NaNO₂/HCl to form 3-amino-1,2,3-benzotriazin-4(3H)-one . This intermediate serves as the foundation for further functionalization.
Table 2: Reaction Conditions and Yields for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Diazotization | NaNO₂, HCl, 0°C | 85–90 |
Alkylation | Methyl chloroacetate, DMF, 100°C | 78 |
Azide Coupling | 2-Morpholinoethylamine, EtOAc | 65–70 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
The compound’s logP (calculated: 1.2–1.5) suggests moderate lipophilicity, balancing the polar morpholine ring and nonpolar benzotriazinone core. Aqueous solubility is enhanced under acidic conditions due to protonation of the morpholine nitrogen (pKa ≈ 7.4) . Stability studies indicate degradation <5% over 24 hours at pH 7.4 and 37°C .
ADME Predictions
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Absorption: High intestinal permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to moderate molecular weight and hydrogen bonding capacity .
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Metabolism: Predominant hepatic oxidation via CYP3A4, with morpholine ring hydroxylation as the primary pathway .
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Excretion: Renal clearance accounts for 60–70% of elimination in preclinical models .
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